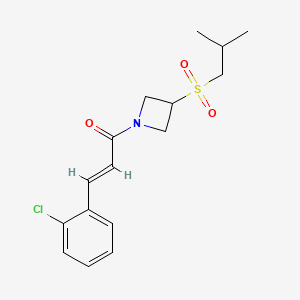

(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one features a chalcone backbone (α,β-unsaturated ketone) with a 2-chlorophenyl group at the β-position and a 3-(isobutylsulfonyl)azetidine moiety at the α-position. This structure combines electron-withdrawing (chloro, sulfonyl) and sterically bulky (azetidine, isobutyl) groups, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-12(2)11-22(20,21)14-9-18(10-14)16(19)8-7-13-5-3-4-6-15(13)17/h3-8,12,14H,9-11H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUWKPSTXHTPKX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one can be achieved through a multi-step process involving the following key steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under suitable conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

Attachment of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be attached through a sulfonylation reaction using isobutylsulfonyl chloride and a suitable base.

Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction between an appropriate aldehyde and ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding in biological systems.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the chlorophenyl and isobutylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Electron Effects: The target’s isobutylsulfonyl group is strongly electron-withdrawing, contrasting with electron-donating groups like ethoxy or methoxy in analogues . This may reduce electron density in the enone system, altering reactivity and binding to biological targets.

- Steric and Conformational Features : The azetidine ring introduces steric bulk and restricted rotation, likely affecting molecular packing (e.g., crystal symmetry) and bioavailability compared to flexible chains like ethoxy .

Physicochemical Properties

- Solubility : Sulfonyl groups generally improve aqueous solubility, but the bulky isobutylazetidine may counteract this, contrasting with morpholine’s solubility-enhancing effects .

- Crystallography : Chalcones with thiophene () or fluorophenyl () substituents exhibit distinct packing modes (e.g., head-to-tail stacking). The target’s sulfonyl group may promote hydrogen-bonded networks, similar to structures in .

- Thermal Stability : Electron-withdrawing groups like sulfonyl typically increase melting points compared to ethoxy or methyl analogues .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed investigation. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with isobutylsulfonamide and subsequent cyclization to form the azetidine ring. The final product is obtained through a series of reactions that may include condensation and elimination steps.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of azetidine derivatives, including this compound. In vitro tests against various bacterial strains such as Staphylococcus aureus and Escherichia coli have shown significant inhibition at concentrations ranging from 12.5 to 200 µg/mL. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Antifungal Activity

In addition to antibacterial properties, this compound has exhibited antifungal activity against strains like Candida albicans and Aspergillus niger. The antifungal mechanisms are thought to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Chlorine Substitution : The presence of the 2-chloro group enhances lipophilicity, improving membrane permeability.

- Azetidine Ring : The azetidine moiety is essential for biological activity, providing a scaffold that interacts with target enzymes or receptors.

- Isobutylsulfonyl Group : This group is critical for enhancing solubility and bioavailability.

Study 1: Antimicrobial Efficacy

A study published in the European Chemical Bulletin evaluated a series of azetidine derivatives for their antimicrobial properties. Among these, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Study 2: Mechanistic Insights

Research conducted on the mechanism of action revealed that the compound inhibits bacterial growth by targeting specific enzymes involved in cell wall synthesis. This was confirmed through enzyme assays and molecular docking studies, which indicated strong binding affinity to the active sites of these enzymes.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.